molecular formula C8H7ClFNO2 B1466058 Methyl 2-Chloro-5-fluoro-6-methylnicotinate CAS No. 1253383-90-2

Methyl 2-Chloro-5-fluoro-6-methylnicotinate

Cat. No.: B1466058
CAS No.: 1253383-90-2
M. Wt: 203.6 g/mol
InChI Key: AARWZYFWYNJHOQ-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-5-fluoro-6-methylnicotinate: is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.60 g/mol . This compound belongs to the class of heterocyclic aromatic compounds and is known for its utility in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Chloro-5-fluoro-6-methylnicotinate typically involves the chlorination and fluorination of nicotinic acid derivatives. One common synthetic route is the reaction of 2-chloro-5-fluoronicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the following steps:

  • Nitration: The starting material, pyridine, is nitrated to form 2-chloro-5-fluoropyridine.

  • Reduction: The nitro group is reduced to an amino group, resulting in 2-chloro-5-fluoropyridine-3-amine.

  • Carboxylation: The amino group is converted to a carboxylic acid group, yielding 2-chloro-5-fluoronicotinic acid.

  • Esterification: The carboxylic acid is then esterified with methanol to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Chloro-5-fluoro-6-methylnicotinate undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions can occur at the chloro and fluoro positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and various halides are used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-Chloro-5-fluoro-6-methylnicotinic acid.

  • Reduction: 2-Chloro-5-fluoro-6-methylnicotinamide.

  • Substitution: Various halogenated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: Methyl 2-Chloro-5-fluoro-6-methylnicotinate is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: The compound is utilized in biological studies to investigate the effects of halogenated pyridines on biological systems and their potential as bioactive molecules.

Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as a precursor in the synthesis of pharmaceuticals.

Industry: The compound finds applications in the chemical industry as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-Chloro-5-fluoro-6-methylnicotinate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological responses. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

  • Methyl 2-Chloro-5-fluoronicotinate: Similar structure but lacks the methyl group at the 6-position.

  • Methyl 2-Chloro-6-methylnicotinate: Similar structure but lacks the fluorine atom at the 5-position.

  • Methyl 2-Fluoro-5-chloronicotinate: Similar structure but with the positions of the chlorine and fluorine atoms reversed.

Uniqueness: Methyl 2-Chloro-5-fluoro-6-methylnicotinate is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-chloro-5-fluoro-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-4-6(10)3-5(7(9)11-4)8(12)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARWZYFWYNJHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of methyl 2,6-dichloro-5-fluoronicotinate (17) (3.5 g 15.62 mmol), trimethylboroxin (1.96 g, 15.62 mmol), 1,1′-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane (1.276 g, 1.562 mmol) and cesium carbonate 15.27 g, 46.86 mmol) was heated at 110° C. overnight. The mixture is cooled to room temperature, diluted with water, and extracted with EtOAc. The combined organic phase is washed with water followed by brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by flash silica gel chromatography using a gradient of 0-30% EtOAc/heptanes to provide methyl 2-chloro-5-fluoro-6-methylnicotinate (18) 0.8 g as a colorless solid (0.8 g 25%).
Quantity
3.5 g
Type
reactant
Reaction Step One
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1.96 g
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reactant
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cesium carbonate
Quantity
15.27 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2,6-dichloro-5-fluoro-nicotinic acid methyl ester (1.00 g 4.46 mmol), trimethylboroxin (0.620 mL, 4.40 mmol), tetrakis(triphenylphosphine)palladium (0.500 g, 0.433 mmol) and potassium carbonate (1.50 g, 12.0 mmol) is heated at 110° C. overnight. The mixture is cooled to room temperature, diluted with water, and extracted with EtOAc. The combined organic phase is washed with water followed by brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by flash silica gel chromatography using a gradient of 0-30% EtOAc/heptane to provide 0.410 g (45.1%) of 2-chloro-5-fluoro-6-methyl-nicotinic acid methyl ester as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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